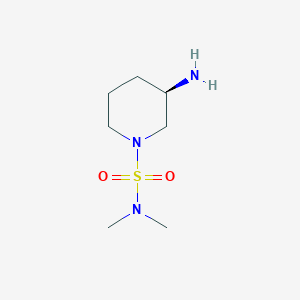![molecular formula C10H13F2NO2 B13253697 2-{[(2,5-Difluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13253697.png)
2-{[(2,5-Difluorophenyl)methyl]amino}propane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(2,5-Difluorophenyl)methyl]amino}propane-1,3-diol is a chemical compound with the molecular formula C10H13F2NO2 and a molecular weight of 217.21 g/mol . This compound is characterized by the presence of a difluorophenyl group attached to an amino-propane-diol backbone. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,5-Difluorophenyl)methyl]amino}propane-1,3-diol typically involves the reaction of 2,5-difluorobenzylamine with glycidol under controlled conditions . The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-{[(2,5-Difluorophenyl)methyl]amino}propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reagents used.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can produce primary or secondary amines.
科学的研究の応用
2-{[(2,5-Difluorophenyl)methyl]amino}propane-1,3-diol has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 2-{[(2,5-Difluorophenyl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets and pathways. The difluorophenyl group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The compound’s hydroxyl groups can also participate in hydrogen bonding and other interactions, further influencing its activity.
類似化合物との比較
Similar Compounds
- 2-{[(2,3-Difluorophenyl)methyl]amino}propane-1,2-diol
- 2-Amino-2-methyl-1,3-propanediol
- 2-Methyl-1,3-propanediol
Uniqueness
2-{[(2,5-Difluorophenyl)methyl]amino}propane-1,3-diol is unique due to the presence of the 2,5-difluorophenyl group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its versatility in various applications.
特性
分子式 |
C10H13F2NO2 |
|---|---|
分子量 |
217.21 g/mol |
IUPAC名 |
2-[(2,5-difluorophenyl)methylamino]propane-1,3-diol |
InChI |
InChI=1S/C10H13F2NO2/c11-8-1-2-10(12)7(3-8)4-13-9(5-14)6-15/h1-3,9,13-15H,4-6H2 |
InChIキー |
CZBOWVXFIWUXFO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)CNC(CO)CO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



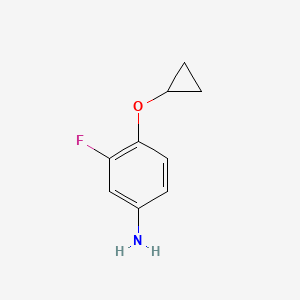
![1-[(2-Amino-3-methylpentyl)oxy]-2-fluorobenzene](/img/structure/B13253632.png)

![2-[1-(Azetidin-3-yl)-2-chloro-1H-imidazol-5-yl]acetonitrile](/img/structure/B13253644.png)
![2-Methyl-2-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine](/img/structure/B13253645.png)
![tert-Butyl N-{4-oxo-4-[2-(propan-2-yl)phenyl]butyl}carbamate](/img/structure/B13253653.png)
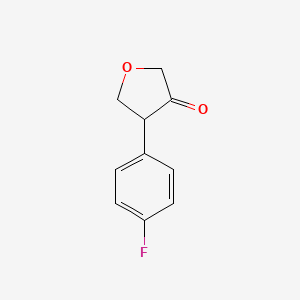

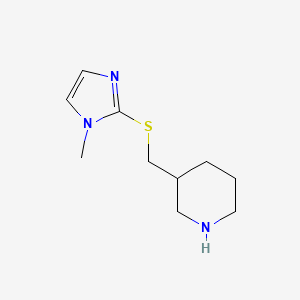
![2-Methyl-1-[(2-methylbutyl)amino]propan-2-ol](/img/structure/B13253674.png)
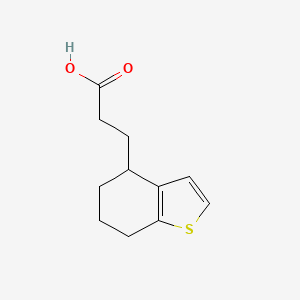
![6-[(But-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13253681.png)
